3-(4-BUTOXYBENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-THIAZOLIDINE
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Overview
Description
3-(4-Butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thiocarbonyl compound to form the thiazolidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiazolidine intermediate.
Attachment of the Butoxybenzenesulfonyl Group: The final step involves the sulfonylation of the thiazolidine derivative with a butoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine
- 3-(4-Ethoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine
- 3-(4-Propoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine
Uniqueness
3-(4-Butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with different alkoxy groups.
Properties
IUPAC Name |
3-(4-butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S2/c1-2-3-12-24-17-7-9-18(10-8-17)26(22,23)21-11-13-25-19(21)15-5-4-6-16(20)14-15/h4-10,14,19H,2-3,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVHVOMEFINSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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